molecular formula C11H18N2O3 B2922852 Ethyl (4-morpholinobut-2-yn-1-yl)carbamate CAS No. 1396851-40-3

Ethyl (4-morpholinobut-2-yn-1-yl)carbamate

Cat. No.: B2922852
CAS No.: 1396851-40-3
M. Wt: 226.276
InChI Key: QRQDDTKCVAOVKD-UHFFFAOYSA-N
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Description

Ethyl carbamate, also known as urethane, is an organic compound that is an ester of carbamic acid . It is a process contaminant that is sometimes found in fermented foods and alcoholic beverages . It can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate .


Synthesis Analysis

Ethyl carbamate is produced industrially by heating urea and ethyl alcohol . It can also arise by the action of ammonia on ethyl chloroformate . Various methods for the synthesis of carbamates have been reported, including the carbamoylation of amines and alcohols .


Molecular Structure Analysis

The molecular formula of ethyl carbamate is C3H7NO2 . It is a white solid with a molar mass of 89.094 g/mol .


Chemical Reactions Analysis

The key reaction for ethyl carbamate formation in wine is between urea and ethanol . The chemical reaction between urea and ethanol is exponentially accelerated at elevated temperatures .


Physical and Chemical Properties Analysis

Ethyl carbamate has a density of 1.056 g/cm³, a melting point of 46 to 50 °C, and a boiling point of 182 to 185 °C . It is soluble in water .

Safety and Hazards

Ethyl carbamate is harmful if swallowed and may cause cancer . It has been classified as a group 2A carcinogen, “probably carcinogenic to humans”, by the World Health Organization’s International Agency for Research on Cancer .

Future Directions

Given the potential health risks associated with ethyl carbamate, future research could focus on developing methods to reduce its levels in food and beverages. Additionally, more studies are needed to understand the effects of ethyl carbamate on human health .

Biochemical Analysis

Biochemical Properties

Ethyl (4-morpholinobut-2-yn-1-yl)carbamate may interact with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, urethanase, an enzyme detected in yeast, filamentous fungi, and bacteria, can reduce ethyl carbamate, a group 2A carcinogen found in foods and liquor .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not fully understood yet. It is known that ethyl carbamate, a related compound, is a genotoxic and carcinogenic compound that is also a by-product of fermented foods and alcoholic beverages .

Molecular Mechanism

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are not well-documented. It is known that ethyl carbamate, a related compound, increases with alcohol degree and aging of wine .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It is known that ethyl carbamate, a related compound, is a multi-site carcinogen in all species tested .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. It is known that ethyl carbamate, a related compound, is formed from the reaction of ethanol with urea, citrulline and carbamyl phosphate during fermentation and storage .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that ethyl carbamate, a related compound, is rapidly and almost completely absorbed into the body, mainly through the skin and intestinal epithelial tissues .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-documented. It is known that ethyl carbamate, a related compound, can damage the structure of DNA, causing genetic mutations that eventually lead to cancer .

Properties

IUPAC Name

ethyl N-(4-morpholin-4-ylbut-2-ynyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-2-16-11(14)12-5-3-4-6-13-7-9-15-10-8-13/h2,5-10H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQDDTKCVAOVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC#CCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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